Selective Cytotoxicity in Pancreatic vs. Breast Cancer
In a comparative study of indolyl-1,2,4-triazole analogs, the trimethoxyphenyl derivative (7i), which incorporates the 3,4,5-trimethoxyphenyl propan-2-ol scaffold, demonstrated a twofold selective cytotoxicity against the PaCa2 pancreatic cancer cell line compared to the piperidinyl analog (7n) [1]. Conversely, the piperidinyl analog showed selective cytotoxicity against the MCF7 breast cancer cell line [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 μM (against PaCa2) |
| Comparator Or Baseline | Piperidinyl analog 7n: IC50 = 1.6 μM (against MCF7) |
| Quantified Difference | Twofold selective cytotoxicity against PaCa2 |
| Conditions | Cell viability assay using PaCa2 (pancreatic) and MCF7 (breast) cancer cell lines |
Why This Matters
This cell-line selectivity data guides researchers toward the optimal scaffold for specific cancer types.
- [1] Scilit. Synthesis of Novel Indolyl-1,2,4-triazoles as Potent and Selective Anticancer Agents. View Source
